molecular formula C14H17N5O B7544732 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide

Cat. No. B7544732
M. Wt: 271.32 g/mol
InChI Key: DZOAGQFBVIFEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide, also known as CX516, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that target the AMPA receptors in the brain, which are responsible for regulating the flow of information between neurons. CX516 is a potent and selective AMPA receptor modulator that has been shown to enhance cognitive function and memory in preclinical and clinical studies.

Mechanism of Action

The mechanism of action of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide involves the modulation of the AMPA receptors in the brain. AMPA receptors are responsible for the majority of fast excitatory neurotransmission in the brain, and their activation is critical for synaptic plasticity and learning and memory processes. 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter that activates these receptors.
Biochemical and Physiological Effects:
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects in the brain, including increased synaptic plasticity, enhanced long-term potentiation (LTP), and improved cognitive function. These effects are thought to be mediated by the modulation of AMPA receptors and the subsequent enhancement of glutamatergic neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide for lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise modulation of glutamatergic neurotransmission. Additionally, 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been shown to have a favorable safety profile in preclinical and clinical studies, with few side effects reported at therapeutic doses.
One limitation of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide for lab experiments is its relatively short half-life, which requires frequent dosing to maintain therapeutic levels. Additionally, the effects of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide on cognitive function may be influenced by a variety of factors, including age, sex, and baseline cognitive ability, which may complicate interpretation of study results.

Future Directions

There are several potential future directions for research on 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide and other ampakines. One area of interest is the development of more potent and selective compounds that can target specific subtypes of AMPA receptors. Another area of focus is the investigation of the long-term effects of ampakine treatment on cognitive function and brain structure and function. Additionally, there is growing interest in the use of ampakines as cognitive enhancers for healthy individuals, which may have implications for academic and occupational performance.

Synthesis Methods

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of 5-cyclopentyl-1-tetrazolecarboxylic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group and coupling with 3-aminomethylbenzoic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can improve learning and memory in animal models of cognitive impairment, and clinical trials have demonstrated its efficacy in improving cognitive function in healthy volunteers and patients with cognitive deficits.

properties

IUPAC Name

3-[(5-cyclopentyltetrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-13(20)12-7-3-4-10(8-12)9-19-14(16-17-18-19)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOAGQFBVIFEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=NN2CC3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.